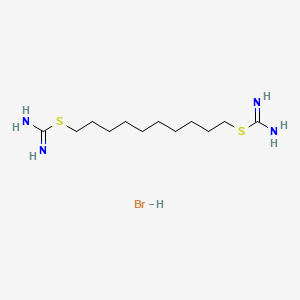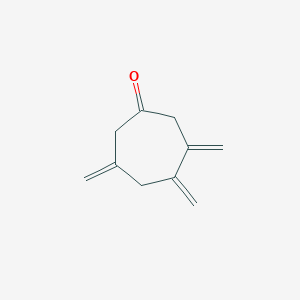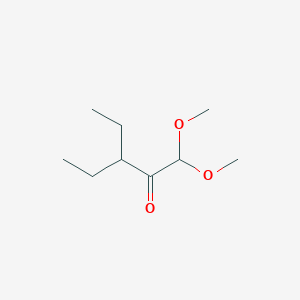
N-(4-Chlorophenyl)-N'-cyclohexylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a chlorophenyl group and a cyclohexyl group attached to the methanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide typically involves the reaction of 4-chlorobenzonitrile with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium methoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)-N’-cyclohexylcarboxamide
- N-(4-Chlorophenyl)-N’-cyclohexylurea
- N-(4-Chlorophenyl)-N’-cyclohexylthiourea
Uniqueness
N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62741-47-3 |
|---|---|
Molekularformel |
C13H17ClN2 |
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N'-cyclohexylmethanimidamide |
InChI |
InChI=1S/C13H17ClN2/c14-11-6-8-13(9-7-11)16-10-15-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,15,16) |
InChI-Schlüssel |
UALOIVCFHBUQLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=CNC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)

![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)

![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)




